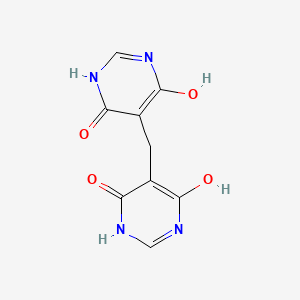

5,5'-methylenedi(4,6-pyrimidinediol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

‘5,5’-methylenedi(4,6-pyrimidinediol)’ is a chemical compound that has been widely researched for its potential applications in various scientific fields. This compound is also known as ‘Methylene Blue’ and has been used for many years in the medical industry as a dye and a treatment for various conditions. Methylene Blue is a versatile compound that has been used in many different applications, including as a diagnostic tool, a therapeutic agent, and a research tool. In

Applications De Recherche Scientifique

Synthesis of Bicyclic Systems in Chemistry

“5,5’-methylenedi(4,6-pyrimidinediol)” plays a crucial role in the synthesis of bicyclic systems, which are foundational structures in many chemical compounds. These systems are pivotal in the development of new chemical entities with potential applications in drug design and materials science .

Biological Significance in Drug Discovery

In the realm of biology, this compound is significant for its role in the synthesis of pyrimidine analogs. These analogs are integral to the structure of DNA and RNA, making them essential for the study of genetics and cellular biology. They also serve as a basis for developing new pharmaceuticals .

Inhibitory Effects in Medicine

Medically, “5,5’-methylenedi(4,6-pyrimidinediol)” derivatives have been identified as inhibitors of thymidine phosphorylase activity. This enzymatic activity is relevant in cancer research, as it can influence the growth of cancerous cells. Additionally, these compounds have been found to inhibit glucuronidation, a process involved in drug metabolism .

Environmental Applications

The compound’s derivatives are used as intermediates in organic synthesis, which can be further modified for environmental applications. For instance, they can be used in the development of sensors or indicators for environmental monitoring .

Materials Science

In materials science, “5,5’-methylenedi(4,6-pyrimidinediol)” is utilized in the creation of new materials with unique properties, such as enhanced durability or conductivity. These materials have potential uses in various industries, including electronics and construction .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of novel therapeutic agents that target a wide range of diseases, from infectious diseases to chronic conditions like diabetes .

Anticancer Research

Pyrimidine-based drugs, including those derived from “5,5’-methylenedi(4,6-pyrimidinediol),” are being explored for their anticancer properties. These compounds are part of ongoing research to develop more effective treatments against various forms of cancer .

Development of Bioisosteres

The pyrimidine ring system found in “5,5’-methylenedi(4,6-pyrimidinediol)” is also used to create bioisosteres—molecules that can mimic biological molecules. This has implications for the design of drugs with improved efficacy and reduced side effects .

Mécanisme D'action

Target of Action

The primary targets of 5,5’-methylenedi(4,6-pyrimidinediol) are the proteins HMGB1 and CXCL12 . These proteins form a heterocomplex that plays a crucial role in the recruitment of inflammatory cells .

Mode of Action

5,5’-Methylenedi(4,6-pyrimidinediol) interacts with its targets by binding to both HMGB1 and CXCL12 . This binding disrupts the HMGB1·CXCL12 heterocomplex, thereby inhibiting the chemotactic activity of the complex .

Biochemical Pathways

The disruption of the HMGB1·CXCL12 heterocomplex affects the inflammatory response pathway . By inhibiting the chemotactic activity of the complex, the compound can potentially reduce inflammation and its associated pathologies .

Result of Action

The molecular and cellular effects of 5,5’-methylenedi(4,6-pyrimidinediol) involve the inhibition of the chemotactic activity of the HMGB1·CXCL12 heterocomplex . This results in a potential reduction in inflammation and its associated pathologies .

Propriétés

IUPAC Name |

4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c14-6-4(7(15)11-2-10-6)1-5-8(16)12-3-13-9(5)17/h2-3H,1H2,(H2,10,11,14,15)(H2,12,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEZFUFDNNSQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)CC2=C(N=CNC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Methylenedi(4,6-pyrimidinediol) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(isopropylthio)acetyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634929.png)

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)

![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634982.png)

![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)

![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)